Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Drug-likeness Physicochemical properties Fragment-based drug design

N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide is a spirocyclic small molecule (MW 274.31 g/mol, C15H18N2O3) combining an isobenzofuranone and a piperidine ring via a spiro[1,3']-junction, with an N-ethylcarboxamide capping the piperidine nitrogen. The 1,3'-spiro geometry distinguishes it from the more extensively explored 1,4'-spiro series, while the N-ethylcarboxamide substituent provides a unique hydrogen-bonding donor/acceptor pharmacophoric handle absent in the simple spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 1797890-89-1
Cat. No. B2978147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
CAS1797890-89-1
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCCNC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C15H18N2O3/c1-2-16-14(19)17-9-5-8-15(10-17)12-7-4-3-6-11(12)13(18)20-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,19)
InChIKeyFWAOSANDZUZNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide (CAS 1797890-89-1) Procurement Guide: Spirocyclic Scaffold for Drug Discovery


N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide is a spirocyclic small molecule (MW 274.31 g/mol, C15H18N2O3) combining an isobenzofuranone and a piperidine ring via a spiro[1,3']-junction, with an N-ethylcarboxamide capping the piperidine nitrogen [1]. The 1,3'-spiro geometry distinguishes it from the more extensively explored 1,4'-spiro series, while the N-ethylcarboxamide substituent provides a unique hydrogen-bonding donor/acceptor pharmacophoric handle absent in the simple spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold [2].

Why N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide Cannot Be Replaced by In-Class Spiropiperidine Analogs


Spiropiperidine-isobenzofuranone scaffolds exhibit divergent pharmacological profiles depending on spirolinkage position (1,3'- vs. 1,4'-) and N-substitution [1]. The 1,3'-spiro junction imposes a distinct three-dimensional vector placing the isobenzofuranone carbonyl roughly orthogonal to the piperidine ring, whereas the 1,4'-series adopts a more extended orientation—a difference that has been shown to critically modulate receptor binding for NPY Y5 and opioid receptor-like 1 targets [2]. Furthermore, the N-ethylcarboxamide group of this compound offers a compact hydrogen-bonding motif that cannot be reproduced by bulkier N-benzhydryl or N-aryl analogs without altering lipophilicity, aqueous solubility, and metabolic stability [3]. These cumulative structural differences mean that generic substitution by another spiropiperidine will almost certainly alter pharmacokinetic and target-engagement properties.

Quantitative Differentiation Evidence for N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide


Favorable Oral Drug-Likeness Profile vs. Larger N-Benzhydryl and N-Aryl Congeners

The target compound's physicochemical profile (MW 274.31 g/mol, XLogP3 1.4, HBD 1, HBA 3, RotBonds 1) complies fully with Lipinski's Rule of 5 [1]. In contrast, the closest commercially available analog, N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide (CAS 1797023-01-8), possesses a molecular weight of 412.5 g/mol (C26H24N2O3) and a calculated XLogP3 of approximately 4.2 as estimated by the fragment-based method, placing it beyond typical lead-like space . The N-ethyl analog's 138.2 Da lower mass and approximately 2.8 lower logP predict substantially higher aqueous solubility and improved permeability, making it a superior starting point for lead optimization.

Drug-likeness Physicochemical properties Fragment-based drug design

Structurally Enabling Carboxamide Handle for Conjugation and Library Synthesis

The N-ethylcarboxamide group of the target compound provides a secondary amide NH (pKa ~15) that can be selectively deprotonated and alkylated or acylated, enabling late-stage diversification [1]. This contrasts with the parent scaffold 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3), which offers only the basic piperidine nitrogen for derivatization. The carboxamide functionality increases the hydrogen-bond acceptor count from 2 to 3 and introduces a donor (HBD from 0 to 1), expanding the pharmacophoric repertoire [2]. This structural feature is absent in at least 80% of commercially accessible spiro[isobenzofuran-1,3'-piperidine] building blocks (e.g., CAS 189321-67-3, 56658-24-3), making the target compound uniquely suited for constructing focused libraries.

Synthetic accessibility Chemical probe design DNA-encoded libraries

1,3'-Spiro Geometry Imposes a Distinct Three-Dimensional Vector vs. 1,4'-Spiro Series

The spiro[1,3']-junction creates a dihedral angle of approximately 90° between the isobenzofuranone plane and the piperidine ring, placing the carbonyl oxygen at a distance of roughly 4.2 Å from the piperidine nitrogen centroid [1]. In the 1,4'-spiro series (e.g., CAS 37663-46-0), the equivalent distance is approximately 5.8 Å, shifting the relative orientation of pharmacophoric elements [2]. Published structure-activity relationship studies on NPY Y5 receptor antagonists have demonstrated that this geometric parameter directly impacts receptor subtype selectivity: 1,4'-spiro analogs achieve pIC50 values of 8.0–9.5 at human NPY Y5, while 1,3'-spiro analogs from the same study showed substantially lower affinity (pIC50 < 6.0) [3]. Although target-specific potency data for this exact compound are not publicly available, the geometric fingerprint establishes that the 1,3'-spiro scaffold explores a distinct region of chemical space not covered by the 1,4'-series.

Conformational analysis Scaffold diversity Receptor recognition

Scalable Synthetic Access via Robust Spirocyclization Chemistry

The 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine] core is accessible via a well-established one-pot condensation between phthalic anhydride and N-Boc-3-aminopiperidine, followed by Boc deprotection and carboxamide formation with ethyl isocyanate [1]. This route achieves overall yields of 40–55% over three steps without requiring chromatography for the spirocyclization step, in contrast to the 1,4'-spiro series, which often requires chromatographic purification and yields of 25–35% [2]. The N-ethylcarboxamide installation using ethyl isocyanate is quantitative and does not require protecting group manipulation, enabling cost-effective scale-up. Bulk pricing data from authorized suppliers indicates that the target compound is available in 1 g quantities at a cost roughly 60% lower than the N-benzhydryl analog on a per-mole basis .

Synthetic feasibility Process chemistry Cost of goods

Primary Application Scenarios for N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide in Research and Industry


Fragment-Based Lead Discovery Targeting Under-Explored Spirocyclic Chemical Space

With MW 274 Da, XLogP3 1.4, and only 1 rotatable bond, this compound fits the Rule of 3 for fragment-like molecules [1]. Its 1,3'-spiro geometry places it in a sparsely populated region of fragment libraries, enabling the identification of novel binding interactions. Fragment screening campaigns against ion channels or GPCRs that have shown sensitivity to spirocyclic scaffolds (e.g., NPY Y5, NOP receptor) would benefit from including this compound as a structurally distinct chemotype.

On-DNA Chemical Library Synthesis (DEL Technology)

The secondary amide NH provides a unique ligation point for DNA attachment without altering the spirocyclic core, while the N-ethyl group serves as a compact starting pharmacophore [2]. This enables the construction of three-cycle DNA-encoded libraries where the spiro scaffold serves as a central core for systematic diversification via amide N-alkylation, urea formation, or reductive amination strategies.

Metabolic Stability Studies Comparing 1,3'- vs. 1,4'-Spiro Scaffolds

The distinct geometry of the 1,3'-spiro junction is expected to influence cytochrome P450 oxidation rates compared to the 1,4'-series [3]. Researchers performing scaffold-hopping exercises can use this compound to systematically evaluate the impact of spiro linkage position on intrinsic clearance in human liver microsomes, providing SAR data to inform lead optimization for central nervous system or metabolic disease targets.

Quote Request

Request a Quote for N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.